LXRβ Activation Profile of (25S)-Cholestenoic Acid Compared to Other Cholestenoic Acids
In a cell-free FRET assay evaluating ligand binding to the LXRβ ligand-binding domain, 3β-HCA (the 3β-hydroxy-5-cholestenoic acid, a mixture of 25R and 25S isomers) exhibited measurable agonist activity with a defined EC50 and efficacy [1]. This data places it among the less potent but still active LXR ligands, contrasting with more potent analogs. While this assay used an isomeric mixture, it demonstrates that the 25S isomer (as part of that mixture) contributes to LXR agonism, a property distinct from other cholestenoic acid metabolites like 7αH,3O-CA which showed no significant LXR activity in the same study [1].
| Evidence Dimension | Potency and efficacy for LXRβ activation |
|---|---|
| Target Compound Data | EC50 = 3.83 μM; Efficacy = 0.27 (relative to GW3965) |
| Comparator Or Baseline | 3β,7α-diHCA (EC50 = 4.16 μM, Efficacy = 0.41); 3β,7β-diHCA (EC50 = 4.51 μM, Efficacy = 0.25); GW3965 (EC50 = 4.04 μM, Efficacy = 1.00) |
| Quantified Difference | 3β-HCA is ~3.3x less efficacious than 3β,7α-diHCA in this assay, and has a similar EC50 to the synthetic agonist GW3965. |
| Conditions | FRET assay using LXRβ-LBD and a fluorescent coactivator peptide; dose-response experiments in a cell-free system. |
Why This Matters
This quantitative profile confirms that (25S)-cholestenoic acid, as part of the 3β-HCA mixture, functions as a partial LXR agonist, which is valuable for studying nuanced receptor modulation compared to full agonists or inverse agonists.
- [1] Theofilopoulos S, Griffiths WJ, Crick PJ, et al. Cholestenoic acids regulate motor neuron survival via liver X receptors. J Clin Invest. 2014 Nov;124(11):4829-42. View Source
